molecular formula C8H7ClF2O B8716942 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol

2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B8716942
M. Wt: 192.59 g/mol
InChI Key: SIZURLYQNGDOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring and two fluorine atoms attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-chlorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid) are employed.

Major Products:

    Oxidation: Formation of 2-(3-Chloro-phenyl)-2,2-difluoro-acetone.

    Reduction: Formation of 2-(3-Chloro-phenyl)-2,2-difluoro-ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoro groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3-Chloro-phenyl)-2,2-difluoro-acetone
  • 2-(3-Chloro-phenyl)-2,2-difluoro-ethane
  • 2-(3-Chloro-phenyl)-2,2-difluoro-propanol

Uniqueness: 2-(3-Chlorophenyl)-2,2-difluoroethan-1-ol is unique due to its specific combination of chloro and difluoro substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

2-(3-chlorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H7ClF2O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2

InChI Key

SIZURLYQNGDOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.00 g (4.26 mmol) (3-chloro-phenyl)-difluoro-acetic acid ethyl ester (prepared according to the procedure described in WO 2006/122788) were dissolved in 100 ml of methanol and treated in an ice bath with 120 mg (0.75 mmol) of sodium borohydride. After stirring overnight the mixture was evaporated and the residue was purified by silica gel chromatography (DCM/methanol 98:2) to give 700 mg of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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